(2-Bromo-1-(cyclohexyloxy)ethyl)benzene

Catalog No.
S14012499
CAS No.
M.F
C14H19BrO
M. Wt
283.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-1-(cyclohexyloxy)ethyl)benzene

Product Name

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene

IUPAC Name

(2-bromo-1-cyclohexyloxyethyl)benzene

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

InChI

InChI=1S/C14H19BrO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

KOVPZRSHMFGDMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(CBr)C2=CC=CC=C2

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclohexyloxy group. Its molecular formula is C13H17BrOC_{13}H_{17}BrO, and it has a molecular weight of approximately 273.18 g/mol. The presence of the cyclohexyloxy group introduces unique steric and electronic properties, making this compound significant in synthetic organic chemistry and medicinal chemistry.

Typical of aromatic bromides, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under basic conditions, often using reagents such as sodium hydroxide or potassium carbonate.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic substitutions, depending on the nature of the substituents already present.
  • Reduction Reactions: The bromine can be reduced to a corresponding alkyl group using reducing agents like lithium aluminum hydride.

Several methods can be employed to synthesize (2-Bromo-1-(cyclohexyloxy)ethyl)benzene:

  • Bromination of Ethylbenzene: Ethylbenzene can be brominated in the presence of a suitable catalyst or under UV light to introduce the bromine substituent.
  • Alkylation of Phenol Derivatives: Starting from phenolic compounds, the cyclohexyloxy group can be introduced via alkylation reactions using cyclohexanol and appropriate reagents.
  • Multi-step Synthesis: A combination of nucleophilic substitution and electrophilic aromatic substitution can also be utilized to achieve the desired structure.

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene has potential applications in various fields:

  • Synthetic Organic Chemistry: As a building block for more complex molecules.
  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs with enhanced biological activity.
  • Material Science: It could serve as a precursor for materials with specific electronic or optical properties.

Studies involving (2-Bromo-1-(cyclohexyloxy)ethyl)benzene focus on its interactions with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its potential biological effects and mechanisms of action. Preliminary findings indicate that halogenated compounds can significantly influence enzyme activity and receptor binding, highlighting the need for further research into this specific compound.

Several compounds share structural similarities with (2-Bromo-1-(cyclohexyloxy)ethyl)benzene, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
BromobenzeneSimple aromatic ring with one bromine substituentLacks additional functional groups
1-Bromo-2-ethylbenzeneEthyl group instead of cyclohexyloxyMore straightforward reactivity
4-Bromo-2-chloroanisoleContains a methoxy group instead of cyclohexyloxyDifferent electronic effects due to methoxy
4-Bromo-2-chlorophenolHydroxyl group instead of cyclohexyloxyExhibits distinct biological activity

The uniqueness of (2-Bromo-1-(cyclohexyloxy)ethyl)benzene lies in its dual substituents—bromine and cyclohexyloxy—which may enhance its reactivity and potential applications compared to simpler halogenated compounds. This compound's structural features suggest it could play a significant role in developing new chemical entities with desirable properties in medicinal chemistry and materials science.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

282.06193 g/mol

Monoisotopic Mass

282.06193 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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